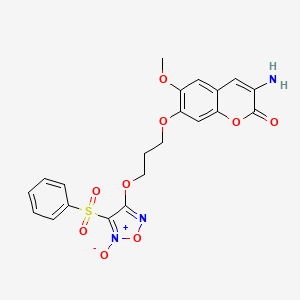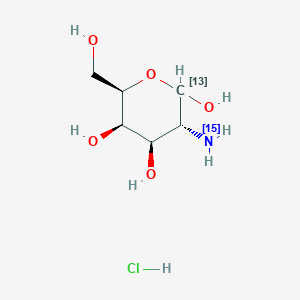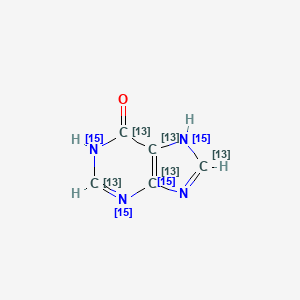
Hypoxanthine-13C5,15N4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoxanthine-13C5,15N4, also known as Purin-6-ol-13C5,15N4, is a stable isotope-labeled compound. It is a derivative of hypoxanthine, a naturally occurring purine derivative. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hypoxanthine-13C5,15N4 involves the incorporation of stable heavy isotopes of carbon and nitrogen into the hypoxanthine molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out by specialized chemical manufacturers who have the capability to handle and incorporate stable isotopes into organic molecules. The production process is highly controlled to ensure the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions
Hypoxanthine-13C5,15N4 can undergo various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: Reduction reactions can convert hypoxanthine to other purine derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the oxidation of this compound include xanthine and uric acid. Reduction reactions can yield various purine derivatives, depending on the specific conditions and reagents used .
科学的研究の応用
Hypoxanthine-13C5,15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving purine metabolism and nucleic acid synthesis.
Biology: Utilized in the study of enzyme kinetics and metabolic pathways involving purines.
Medicine: Employed in research related to diseases such as gout and Lesch-Nyhan syndrome, where purine metabolism is affected.
Industry: Used in the development of biosensors for detecting hypoxanthine levels in food and biological samples
作用機序
Hypoxanthine-13C5,15N4 exerts its effects by participating in the purine salvage pathway, where it is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase. This pathway is crucial for the recycling of purines and the synthesis of nucleotides. The labeled isotopes allow for precise tracking and quantification of hypoxanthine in various biological processes .
類似化合物との比較
Similar Compounds
Xanthine: Another purine derivative that is a product of hypoxanthine oxidation.
Guanine: A purine base found in nucleic acids.
Adenine: A purine base that pairs with thymine in DNA and uracil in RNA.
Uniqueness of Hypoxanthine-13C5,15N4
This compound is unique due to its stable isotope labeling, which allows for detailed studies of purine metabolism and nucleotide synthesis. The incorporation of carbon-13 and nitrogen-15 isotopes provides a powerful tool for researchers to trace and quantify hypoxanthine in complex biological systems .
特性
分子式 |
C5H4N4O |
|---|---|
分子量 |
145.049 g/mol |
IUPAC名 |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChIキー |
FDGQSTZJBFJUBT-RIQGLZQJSA-N |
異性体SMILES |
[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13CH]=[15N]2 |
正規SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



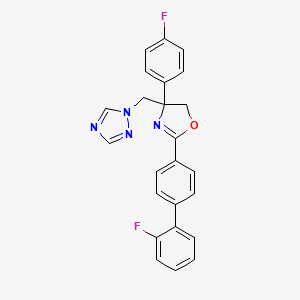
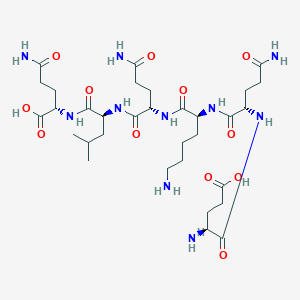
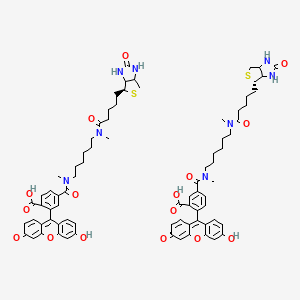
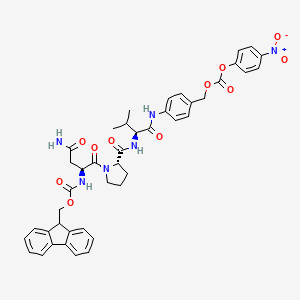
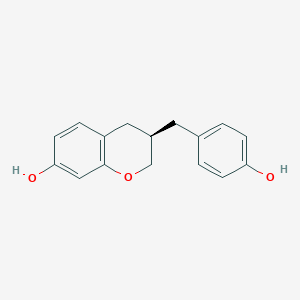
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
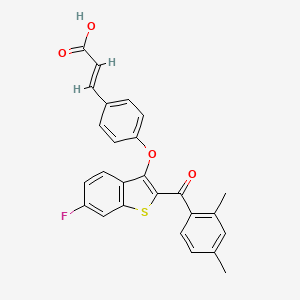
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
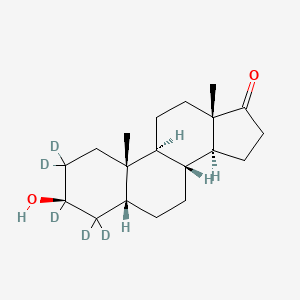
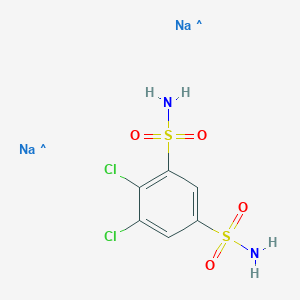
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
